1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
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Overview
Description
1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a thiadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperidine-4-carboxamide under basic conditions to form the intermediate. This intermediate is subsequently reacted with 5-(3-phenoxypropyl)-1,3,4-thiadiazole-2-amine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The furan and thiadiazole rings may play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-(furan-2-carbonyl)-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c27-20(16-10-12-26(13-11-16)21(28)18-8-4-15-30-18)23-22-25-24-19(31-22)9-5-14-29-17-6-2-1-3-7-17/h1-4,6-8,15-16H,5,9-14H2,(H,23,25,27) |
InChI Key |
UOXMACRXQRWPQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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